molecular formula C11H11F2N3O2 B2712380 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1257548-06-3

2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2712380
CAS RN: 1257548-06-3
M. Wt: 255.225
InChI Key: LQCILQSCIKOBMW-UHFFFAOYSA-N
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Description

The compound “2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide” is an organic compound containing an imidazolidinone ring, which is a type of heterocycle. The presence of the difluorophenyl group suggests that it might have interesting chemical properties due to the influence of the highly electronegative fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazolidinone ring, possibly through a cyclization reaction, and the introduction of the difluorophenyl group, likely through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazolidinone ring and the difluorophenyl group. The difluorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring. The imidazolidinone ring might adopt a puckered conformation due to the presence of the sp3 hybridized carbon atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide functional group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid. The difluorophenyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the aromatic difluorophenyl group might make it somewhat soluble in polar solvents. The compound might exhibit strong absorption in the UV-Vis region due to the presence of the conjugated system in the difluorophenyl group .

Scientific Research Applications

Inhibitors of Metalloproteinase MMP-12

Novel derivatives of 2,5-dioxoimidazolidin-4-yl acetamide, including 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, have been studied as inhibitors of metalloproteinase MMP-12, which is implicated in disorders such as asthma or chronic obstructive pulmonary disease (COPD). These compounds have shown the capability to inhibit recombinant human MMP-12 in vitro, demonstrating their potential therapeutic applications in treating MMP-12 mediated disorders (ASTRAZENECA AB: Henriksson K, Munck AR, 2004).

Structural Analysis and Molecular Interactions

Detailed structural analysis of similar acetamide derivatives provides insights into their molecular structure, crystallization, and intermolecular interactions. For instance, N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide has been characterized, showing the dihedral angles between the planes of the imidazolidine and phenyl rings, which contribute to the understanding of their molecular packing and stability through various interactions such as C-H.O and N-H.O interactions (K. Sethusankar et al., 2002).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target. The difluorophenyl group might be involved in pi stacking interactions with aromatic amino acids in proteins .

Safety and Hazards

As with any chemical compound, handling “2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide” would require appropriate safety measures. It’s important to use personal protective equipment, avoid inhalation, ingestion, or skin contact, and ensure good ventilation .

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2/c12-8-2-1-7(5-9(8)13)16-4-3-15(11(16)18)6-10(14)17/h1-2,5H,3-4,6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCILQSCIKOBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)N)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

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